5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
CAS No.: 55377-91-8
Cat. No.: VC1981894
Molecular Formula: C12H9NO5
Molecular Weight: 247.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55377-91-8 |
|---|---|
| Molecular Formula | C12H9NO5 |
| Molecular Weight | 247.2 g/mol |
| IUPAC Name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
| Standard InChI Key | UNSSRIPGQQOYLI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is identified by the following parameters:
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SMILES Notation: CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)N+[O-]
The compound features a furan ring with two key functional groups: a carboxylic acid moiety that provides acidic properties and potential for derivatization, and a 4-methyl-2-nitrophenyl group that contributes to its biological activity profile. The nitro group functions as an electron-withdrawing substituent, while the methyl group introduces electron-donating properties, creating an electronic distribution that influences reactivity and biological interactions.
Synthesis and Preparation Methods
Multiple synthetic routes have been reported for accessing 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and structurally similar compounds.
Diazotization-Coupling Route
One documented method involves the reaction between 2-furoic acid and 4-methyl-2-nitroaniline, proceeding in two stages with a reported yield of 45% :
Stage 1: 4-methyl-2-nitroaniline is treated with hydrogen chloride and sodium nitrite to form a diazonium salt.
Stage 2: The diazonium salt reacts with 2-furanoic acid in the presence of copper(II) chloride dihydrate in a water/acetone mixture at temperatures between 0-30°C.
This synthetic approach is referenced to work published by Gorak, Obushak, Matiichuk, and Lytvyn in the Russian Journal of Organic Chemistry (2009) .
Suzuki Coupling Approach
An alternative synthetic strategy involves Suzuki coupling reactions followed by hydrolysis. Similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, are synthesized via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions .
The general reaction scheme for this approach involves:
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Suzuki coupling of methyl 5-bromofuran-2-carboxylate with an appropriate boronic acid derivative
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Basic hydrolysis of the methyl ester intermediate
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Acidification to obtain the free carboxylic acid
This methodology could be adapted for 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid by utilizing 4-methyl-2-nitrophenylboronic acid as the coupling partner.
Biological Activities and Applications
Antimicrobial Properties
The primary research interest in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds lies in their antimicrobial potential, particularly against mycobacterial species .
Structurally similar furan derivatives have demonstrated significant activity against various bacterial species, including:
Additionally, some related compounds have shown activity against protozoan parasites such as Plasmodium falciparum .
Structure-Activity Relationships
The biological activity of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is influenced by specific structural features. Research on similar furan derivatives has revealed important structure-activity relationships that can inform our understanding of this compound's potential properties.
Key Structural Features
Several structural elements are crucial for the biological activity of this class of compounds:
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Furan Core: Serves as a rigid scaffold that positions functional groups in specific spatial orientations for interaction with target proteins .
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Carboxylic Acid Group: Located at the 2-position of the furan ring, this group:
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Nitrophenyl Substituent: The positioning of the nitro group on the phenyl ring significantly impacts activity:
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The 2-nitro positioning in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid creates a specific electronic distribution
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The methyl group at the 4-position provides additional hydrophobicity and potential for van der Waals interactions
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Research on optimization of furan-based compounds has identified promising candidates with activity against mycobacterial models . These optimization efforts have focused on modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Research Challenges and Future Directions
Solubility Limitations
A significant challenge in researching 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is their limited solubility in both organic and aqueous solvents . This characteristic impedes:
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Biological assays requiring aqueous media
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Crystallization for structural studies
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Formulation development for potential therapeutic applications
Future Research Opportunities
Future investigations of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid could focus on:
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Improved Synthetic Methods: Developing more efficient synthetic routes with higher yields and purity.
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Comprehensive Biological Evaluation: Systematic assessment of activity against mycobacterial species and other pathogens.
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Structure-Based Design: Using computational and crystallographic approaches to design derivatives with enhanced potency and improved pharmacokinetic properties.
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Co-Crystallization Studies: Investigation of protein-ligand interactions through co-crystallization with target enzymes such as MbtI.
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Formulation Strategies: Development of techniques to overcome solubility limitations for potential pharmaceutical applications.
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